2-(Dimethylamino)ethanethioamide hydrochloride
CAS No.: 27366-72-9
Cat. No.: VC21176018
Molecular Formula: C4H11ClN2S
Molecular Weight: 154.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27366-72-9 |
---|---|
Molecular Formula | C4H11ClN2S |
Molecular Weight | 154.66 g/mol |
IUPAC Name | 2-(dimethylamino)ethanethioamide;hydrochloride |
Standard InChI | InChI=1S/C4H10N2S.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H |
Standard InChI Key | OQANDCSWKZVVQI-UHFFFAOYSA-N |
Isomeric SMILES | C[NH+](C)CC(=N)S.[Cl-] |
SMILES | CN(C)CC(=S)N.Cl |
Canonical SMILES | C[NH+](C)CC(=N)S.[Cl-] |
Introduction
Physical and Chemical Properties
2-(Dimethylamino)ethanethioamide hydrochloride exhibits specific physicochemical properties that determine its behavior in various chemical environments and applications. These properties are essential for understanding its stability, reactivity, and handling requirements.
Basic Identification Parameters
The compound is identified by several standardized chemical identifiers and parameters as outlined in Table 1.
Table 1: Identification Parameters of 2-(Dimethylamino)ethanethioamide hydrochloride
Parameter | Value |
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CAS Number | 27366-72-9 |
IUPAC Name | 2-(dimethylamino)ethanethioamide;hydrochloride |
Molecular Formula | C4H11ClN2S |
Molecular Weight | 154.66 g/mol |
InChI | InChI=1S/C4H10N2S.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H |
Canonical SMILES | CN(C)CC(=S)N.Cl |
Physicochemical Properties
The physicochemical properties of 2-(Dimethylamino)ethanethioamide hydrochloride influence its solubility, stability, and reactivity in various environments. Table 2 summarizes these key properties.
Table 2: Physicochemical Properties of 2-(Dimethylamino)ethanethioamide hydrochloride
Synthesis and Preparation Methods
The synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride typically involves specific chemical reactions and conditions to ensure high purity and yield. While direct synthesis information for this specific compound is limited in the provided sources, similar compounds provide insights into potential synthetic routes.
General Synthetic Approach
The traditional synthesis approach involves the reaction of 2-(Dimethylamino)ethanethiol with hydrochloric acid to form the hydrochloride salt. This conversion typically occurs under controlled conditions to ensure complete protonation without degradation of the thioamide group .
Related Synthetic Strategies
Patent CN105152990A describes a preparation method for diethylaminoethanethiol, which follows similar principles that could be adapted for the synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride with appropriate modifications . The method involves:
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Addition of precursors in a closed reactor
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Controlled temperature conditions (30-40°C)
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Addition of catalysts (sodium hydroxide solution)
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Reaction periods of 4-5 hours
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Purification through distillation
While this patent focuses on a related compound, the synthetic principles may be adaptable for the preparation of 2-(Dimethylamino)ethanethioamide hydrochloride, considering the structural similarities and reaction pathways.
Chemical Reactivity and Reactions
The chemical behavior of 2-(Dimethylamino)ethanethioamide hydrochloride is influenced by both the thioamide functional group and the dimethylamino moiety, leading to diverse reaction possibilities.
Oxidation Reactions
The sulfur atom in the thioamide group is susceptible to oxidation, potentially forming sulfoxides or sulfones depending on the oxidizing agents and reaction conditions employed. Common oxidizing agents for such transformations include hydrogen peroxide and various peroxides.
Reduction Reactions
The compound can undergo reduction reactions, particularly at the thioamide group, potentially leading to the formation of thiols or other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride might be employed for such transformations.
Substitution Reactions
The dimethylamino group presents possibilities for substitution reactions, where nucleophilic substitution can occur under appropriate conditions. This reactivity pattern allows for the synthesis of various derivatives with modified functional groups.
Applications in Research and Industry
2-(Dimethylamino)ethanethioamide hydrochloride finds applications in various research domains and industrial processes, leveraging its unique chemical structure and properties.
Laboratory Applications
In laboratory settings, the compound is primarily utilized for research purposes. According to safety data sheets, its recommended use is specified as "laboratory use," indicating its role in chemical research and experimental procedures .
Chemical Synthesis Applications
The compound serves as a building block in organic synthesis, contributing to the preparation of more complex molecules with specific functional properties. Its thioamide group and dimethylamino functionality make it particularly useful for introducing these moieties into larger molecular structures .
Analytical Chemistry
In analytical chemistry, compounds like 2-(Dimethylamino)ethanethioamide hydrochloride may serve as standards or reference materials for spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, helping in the identification and characterization of unknown compounds .
Hazard Type | Classification | Source |
---|---|---|
GHS Hazard Statements | H302: Harmful if swallowed | |
Signal Word | Warning | |
Pictogram | GHS07 | |
Precautionary Statements | P261, P305+P351+P338 |
Structural Analysis and Related Compounds
Understanding the structural relationships between 2-(Dimethylamino)ethanethioamide hydrochloride and similar compounds provides insights into its chemical behavior and potential applications.
Structural Features
The key structural features of 2-(Dimethylamino)ethanethioamide hydrochloride include:
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A thioamide group (C=S bonded to NH2)
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A dimethylamino moiety (N(CH3)2)
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A two-carbon chain connecting these functional groups
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A hydrochloride salt form, with the protonation likely occurring at the dimethylamino nitrogen
Related Compounds
Several compounds share structural similarities with 2-(Dimethylamino)ethanethioamide hydrochloride, including:
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2-(Dimethylamino)ethanethioamide (CAS: 27507-28-4) - The free base form without the hydrochloride salt
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2-(Dimethylamino)ethanimidamide dihydrochloride (CAS: 1210786-19-8) - Contains an amidine group instead of a thioamide group
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2-(Dimethylamino)ethyl p-aminobenzoate hydrochloride - Contains an ester linkage instead of a thioamide group
These structural relationships help in understanding the reactivity patterns and potential applications of 2-(Dimethylamino)ethanethioamide hydrochloride in various chemical contexts.
Analytical Profile and Identification
The identification and characterization of 2-(Dimethylamino)ethanethioamide hydrochloride typically involve various analytical techniques that provide complementary information about its structure and purity.
Spectroscopic Characteristics
Spectroscopic techniques provide valuable information for the identification and structural characterization of the compound:
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Infrared Spectroscopy (IR): Expected to show characteristic bands for the thioamide group (C=S stretching), N-H stretching, and C-N stretching frequencies
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Nuclear Magnetic Resonance (NMR): Proton NMR would show signals for the dimethyl groups, methylene protons, and NH2 protons, while Carbon-13 NMR would reveal the characteristic thioamide carbon signal
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Mass Spectrometry: Would provide molecular weight confirmation and fragmentation pattern specific to the structure
Chromatographic Analysis
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are useful for assessing the purity of 2-(Dimethylamino)ethanethioamide hydrochloride and separating it from related compounds or impurities.
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